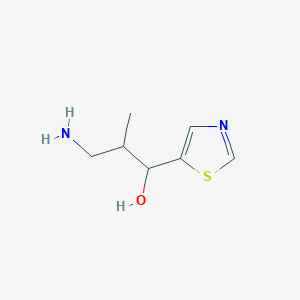![molecular formula C10H11N3O4S B13243295 (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and an acetic acid moiety, which contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with 5-oxoproline in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
5-Oxoproline: Studied for its role in metabolic pathways and potential therapeutic applications.
Thiazole-4-acetic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
What sets (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid apart is its unique combination of a thiazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop new derivatives with enhanced properties .
Propriétés
Formule moléculaire |
C10H11N3O4S |
|---|---|
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
2-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H11N3O4S/c14-7-2-1-6(12-7)9(17)13-10-11-5(4-18-10)3-8(15)16/h4,6H,1-3H2,(H,12,14)(H,15,16)(H,11,13,17)/t6-/m0/s1 |
Clé InChI |
FPKWJFFHDROLCN-LURJTMIESA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)NC2=NC(=CS2)CC(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)


![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)

![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)

![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)

![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)

